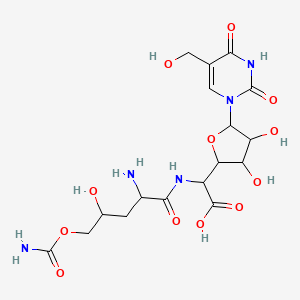

Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D-

Description

Polyoxin G is a member of the polyoxin family, which are naturally occurring peptidyl nucleoside antibiotics. These compounds were first isolated from the soil bacterium Streptomyces cacaoi varasoensis in the 1960s . Polyoxins are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis .

Propriétés

Numéro CAS |

22976-88-1 |

|---|---|

Formule moléculaire |

C17H25N5O12 |

Poids moléculaire |

491.4 g/mol |

Nom IUPAC |

2-[(2-amino-5-carbamoyloxy-4-hydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid |

InChI |

InChI=1S/C17H25N5O12/c18-7(1-6(24)4-33-16(19)31)13(28)20-8(15(29)30)11-9(25)10(26)14(34-11)22-2-5(3-23)12(27)21-17(22)32/h2,6-11,14,23-26H,1,3-4,18H2,(H2,19,31)(H,20,28)(H,29,30)(H,21,27,32) |

Clé InChI |

PTLPNIZVMLFTPS-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Polyoxin G can be synthesized through a series of chemical reactions involving the nucleoside moiety and the peptidyl moiety. The nucleoside moiety typically consists of a 5-aminohexuronic acid with N-glycosidically bound thymine, while the peptidyl moiety includes carbamoylpolyoxamic acid . The synthesis involves the formation of a peptide bond between these two moieties under specific reaction conditions, such as the use of coupling reagents and protecting groups to ensure selective reactions .

Industrial Production Methods: Industrial production of polyoxin G involves the fermentation of Streptomyces cacaoi in controlled bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate polyoxin G. Techniques such as crystallization and chromatography are employed to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Polyoxin G undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields .

Major Products: The major products formed from these reactions are polyoxin G derivatives with modified nucleoside or peptidyl moieties. These derivatives are often tested for their antifungal activity to identify compounds with improved efficacy .

Applications De Recherche Scientifique

Polyoxin G has a wide range of scientific research applications, including:

Mécanisme D'action

Polyoxin G exerts its antifungal effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of fungal cell walls . By mimicking the natural substrate UDP-N-acetylglucosamine, polyoxin G binds to the active site of chitin synthase, preventing the formation of chitin and leading to cell wall disruption and fungal cell death .

Comparaison Avec Des Composés Similaires

Polyoxin G is unique among nucleoside antibiotics due to its specific inhibition of chitin synthase. Similar compounds include:

Blasticidin S: Another nucleoside antibiotic, blasticidin S inhibits protein synthesis in fungi but does not target chitin synthase.

Tunicamycin: This compound inhibits N-glycosylation in mammalian cells and has a different mechanism of action compared to polyoxin G.

Polyoxin G’s specificity for chitin synthase makes it a valuable tool in antifungal research and applications, distinguishing it from other nucleoside antibiotics .

Activité Biologique

Allofuranuronic acid, specifically the compound described as 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D- , is a complex molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry and pharmacology.

Synthesis of Allofuranuronic Acid

The synthesis of Allofuranuronic acid involves multiple steps that typically include oxidation reactions of sugar derivatives. For instance, uronic acids can be synthesized through catalytic oxidation of sugars or by using various oxidizing agents like potassium permanganate or ruthenium tetroxide. The specific pathway for synthesizing the described compound has not been thoroughly documented in the literature but follows the general principles applicable to uronic acid derivatives .

Antitumor Activity

Research indicates that compounds similar to Allofuranuronic acid exhibit antitumor properties. For example, derivatives formed from amino sugars have shown effectiveness in inhibiting tumor growth in various cancer models. Studies suggest that these compounds may interfere with nucleic acid metabolism or induce apoptosis in cancer cells .

Enzyme Inhibition

Allofuranuronic acid and its derivatives have been investigated for their ability to inhibit specific enzymes related to tumor progression and inflammation. Notably, certain amino sugar derivatives have been shown to inhibit β-D-glucuronidase, an enzyme implicated in cancer metastasis and inflammation .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of a related amino sugar derivative on tumor-bearing mice. The results demonstrated a significant reduction in tumor size compared to controls, suggesting potential for therapeutic use.

- Enzyme Activity : In vitro assays showed that Allofuranuronic acid significantly inhibited β-D-glucuronidase activity in human cell lines, indicating its potential as a therapeutic agent for conditions associated with elevated enzyme levels.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of similar compounds. These findings suggest that modifications to the chemical structure can enhance solubility and absorption, thereby improving therapeutic efficacy.

Data Summary Table

| Property | Observation |

|---|---|

| Molecular Structure | Complex with multiple functional groups |

| Synthesis Method | Oxidation of sugar derivatives |

| Antitumor Activity | Significant reduction in tumor size |

| Enzyme Inhibition | Effective against β-D-glucuronidase |

| Bioavailability | Enhanced by structural modifications |

Q & A

Q. What are the key synthetic challenges in constructing the 2-amino-2,3-dideoxy-L-erythro-pentonamido moiety?

The synthesis of this moiety requires precise stereochemical control due to the presence of multiple chiral centers. A common approach involves:

- Triflate/mesylate activation of hydroxyl groups in precursor sugars (e.g., diaceton-glucofuranose), followed by nucleophilic substitution with azide ions to introduce the amino group via Staudinger reduction .

- Protection strategies (e.g., isopropylidene groups) to prevent undesired side reactions during amidation or esterification steps .

- Validation of stereochemistry using NOESY NMR or X-ray crystallography to confirm the erythro configuration.

Q. How can the β-D-allofuranuronic acid core be stabilized during monocarbamate formation?

- Use low-temperature conditions (0–5°C) during carbamate esterification to minimize hydrolysis of the acid-sensitive furanose ring.

- Activate the uronic acid’s carboxyl group with N,N'-carbonyldiimidazole (CDI) before reacting with ammonia or amines to form the monocarbamate .

- Monitor reaction progress via HPLC-MS to detect intermediates and optimize reaction time.

Q. What analytical techniques are critical for characterizing this compound’s functional groups?

- FT-IR : Confirm the presence of carbamate (C=O stretch at ~1700 cm⁻¹) and pyrimidinyl carbonyl groups (1650–1750 cm⁻¹).

- 1H/13C NMR : Assign peaks for the anomeric proton (δ 4.8–5.5 ppm, β-configuration) and pyrimidinyl protons (δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict reactivity in the pyrimidinyl-dihydrodioxo moiety?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Use molecular dynamics (MD) simulations to assess solvent effects on stability.

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

- Residual dipolar coupling (RDC) experiments : Resolve overlapping signals in crowded regions (e.g., sugar protons).

- Chemical derivatization : Introduce heavy atoms (e.g., bromine) to enhance X-ray diffraction quality .

- Compare experimental optical rotation with computed values (e.g., using TDDFT) to validate configurations .

Q. How can AI-driven platforms optimize reaction conditions for large-scale synthesis?

- Implement ICReDD’s reaction path search tools to:

- Train machine learning models on historical data (e.g., yields from similar uronic acid syntheses) to recommend conditions.

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Characterization

Q. Table 2. Computational Parameters for Reactivity Prediction

| Parameter | Value |

|---|---|

| DFT Functional | B3LYP/6-31G* |

| Solvent Model | CPCM (water) |

| Transition State Search | Nudged Elastic Band (NEB) |

| Energy Convergence | ≤1×10⁻⁶ Ha |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.